molecular formula C8H9NO B2355422 (1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile CAS No. 2413847-29-5

(1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile

Cat. No.: B2355422
CAS No.: 2413847-29-5
M. Wt: 135.166
InChI Key: JZOMLTHJAVJEHS-SVRRBLITSA-N
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Description

(1R,5S)-4-Oxobicyclo[320]heptane-1-carbonitrile is a bicyclic compound characterized by a unique structure that includes a ketone and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile typically involves the use of intramolecular cyclization reactions. One common method is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.0^2,7]octan-3-one intermediate . This method allows for the efficient construction of the bicyclic framework under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of metal-free conditions and environmentally friendly reagents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and hydrogenation over a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile involves its interaction with various molecular targets. The ketone and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile is unique due to its specific combination of a ketone and nitrile group within a bicyclic framework. This structure provides distinct reactivity and potential for diverse applications in synthetic chemistry and beyond.

Properties

IUPAC Name

(1R,5S)-4-oxobicyclo[3.2.0]heptane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-5-8-3-1-6(8)7(10)2-4-8/h6H,1-4H2/t6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOMLTHJAVJEHS-SVRRBLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1C(=O)CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2([C@H]1C(=O)CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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